6,8-Dimethylimidazo[1,5-a]pyridine
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Overview
Description
6,8-Dimethylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound with the molecular formula C9H10N2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with methyl groups attached at the 6th and 8th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with a suitable ketone under acidic conditions. This reaction forms the imidazo[1,5-a]pyridine core, and subsequent methylation at the 6th and 8th positions can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
6,8-Dimethylimidazo[1,5-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 2,4-Dimethylimidazo[1,5-a]pyridine
- 2,6-Dimethylimidazo[1,5-a]pyridine
Comparison: 6,8-Dimethylimidazo[1,5-a]pyridine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to other dimethylimidazo[1,5-a]pyridine derivatives, the 6,8-dimethyl substitution pattern may result in different steric and electronic effects, affecting its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
6,8-dimethylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-8(2)9-4-10-6-11(9)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJMRADDDJYYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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